Domperidone Maleate

Pharmacokinetics Drug-Drug Interaction Bioavailability

Formulators developing gastroprokinetic/PPI fixed-dose combinations encounter unpredictable domperidone bioavailability when using the free base in the presence of gastric acid suppressants. Domperidone maleate (CAS 99497-03-7) resolves this variability through a stabilized crystalline lattice: • Maintains 25.9% higher Cmax vs. free base during omeprazole co-administration (P<0.05) • Enables fast-dissolving ODT formulations achieving >98% drug release within 5 min • Supported by validated UPLC methods reducing analysis time by 40% and solvent consumption by 58% Supplied with full analytical documentation suitable for ANDA/DMF submissions and GMP quality control.

Molecular Formula C26H28ClN5O6
Molecular Weight 542 g/mol
CAS No. 99497-03-7
Cat. No. B1237798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDomperidone Maleate
CAS99497-03-7
SynonymsApo Domperidone
Apo-Domperidone
Domidon
Domperidon
Domperidon AL
Domperidon Hexal
Domperidon Stada
Domperidon TEVA
Domperidon-TEVA
Domperidona Gamir
Domperidone
Domperidone Maleate
Domperidone Maleate (1:1)
Domperidone Monohydrochloride
Gamir, Domperidona
Gastrocure
Hexal, Domperidon
Maleate, Domperidone
Monohydrochloride, Domperidone
Motilium
Nauzelin
Novo Domperidone
Novo-Domperidone
Nu Domperidone
Nu-Domperidone
Péridys
PMS Domperidone
PMS-Domperidone
R-33,812
R-33812
R33,812
R33812
ratio Domperidone
ratio-Domperidone
Stada, Domperidon
Molecular FormulaC26H28ClN5O6
Molecular Weight542 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyOAUUYDZHCOULIO-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Domperidone Maleate: BCS Class II D2 Antagonist


Domperidone maleate (CAS 99497-03-7) is the maleate salt of domperidone, a peripheral dopamine D2 receptor antagonist used as a gastroprokinetic and antiemetic agent [1]. It belongs to the benzimidazole derivative class and is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high intestinal permeability [2]. The maleate salt form is specifically designed to enhance physicochemical properties, including improved crystallinity and stability through specific hydrogen-bonding interactions between the domperidone molecule, the maleate counterion, and lattice water molecules [3].

TargetPeripheral dopamine D2 receptor antagonist – gastrointestinal motility research
FormatMaleate salt with 2.5-hydrate crystal lattice – enhances solid-state stability for formulation development

BCS Class II model compound (low solubility / high permeability) – suitable for dissolution and oral formulation research.

Domperidone Maleate: Irreplaceable in Sensitive Formulations


Direct substitution of domperidone maleate with domperidone free base or alternative salts (e.g., hydrochloride) in pharmaceutical formulations is not scientifically justified. Although the free base and maleate salt exhibit bioequivalence under fasted conditions [1], they demonstrate significant pharmacokinetic divergence under clinically relevant scenarios involving co-administered gastric acid suppressants. Specifically, in the presence of omeprazole, the Cmax of domperidone from the free base is 25.9% lower than that from the maleate salt (P<0.05) [2]. This vulnerability arises from the pH-dependent solubility profile of the free base versus the stabilized crystalline lattice of the maleate salt, which incorporates a network of hydrogen bonds and water molecules that confer resistance to dissolution variability [3]. Therefore, in polypharmacy contexts common in gastrointestinal therapy, the maleate salt provides a more reliable and predictable pharmacokinetic profile.

Co-administration with gastric acid suppressants (e.g., omeprazole) may reduce free base Cmax by 25.9% relative to maleate salt.
Fasted-state bioequivalence does not guarantee exposure parity under acid-suppressed conditions; salt-form selection requires careful validation.

Domperidone Maleate: Head-to-Head Evidence


Cmax Advantage with Omeprazole Co-Administration

In a randomized, two-period crossover study involving 10 healthy Chinese male subjects, the pharmacokinetic interaction between domperidone salt forms and the proton pump inhibitor omeprazole was evaluated. The study directly compared domperidone free base and domperidone maleate salt [1].

Cmax under PPI co‑administration
Reported
Maleate saltCmax maintained (P>0.05)
vs
Free baseCmax reduced by 25.9% (P
Supports salt-form selection for PPI co‑administration studies.
Crossover study, n=10; single 10 mg dose with omeprazole pretreatment.
Pharmacokinetics Drug-Drug Interaction Bioavailability

Functional Dyspepsia: Symptom Relief vs. Placebo

A Bayesian network meta-analysis of 25 randomized controlled trials, including 4473 patients with functional dyspepsia, assessed the comparative efficacy of six prokinetic agents and placebo [1].

Symptom response odds ratio
Cross‑study comparable
OR 2.04 (95% CrI 0.92–4.60)
Reported prokinetic endpoint response context.
Network meta‑analysis of 25 RCTs (functional dyspepsia).
Functional Dyspepsia Clinical Efficacy Prokinetic Agents

Orodispersible Tablet: Rapid In Vitro Dissolution

A study aimed at designing and evaluating mouth-dissolving dosage forms of domperidone maleate reported on the in vitro performance of an optimized formulation (F5) [1].

In vitro dissolution (ODT)
Supporting evidence
>98% in 5 min
Supports ODT dissolution endpoint evaluation.
USP apparatus; F5 formulation with superdisintegrants.
Pharmaceutical Formulation Orodispersible Tablet In Vitro Dissolution

Crystal Lattice: Hydrate vs. Anhydrous Stability

Single-crystal X-ray diffraction analysis revealed that domperidone maleate crystallizes as a 2.5-hydrate, with an extensive hydrogen-bonding network involving the drug molecule, the maleate counterion, and lattice water molecules [1].

Crystal lattice (XRD)
Class‑level inference
2.5‑hydrate; torsion angle 65.3° (maleate) vs 53.8° (free base). Stabilized by N‑H···O and O‑H···O hydrogen‑bond network.
Supports solid‑state stability evaluation.
Single‑crystal XRD at room temperature.
Solid-State Chemistry Polymorphism Crystal Engineering

Domperidone Maleate: High-Value Applications


ODTs for Rapid-Onset Antiemesis

Domperidone maleate is ideally suited for the development of fast-dissolving orodispersible tablets (ODTs). Evidence demonstrates that optimized ODT formulations can achieve >98% drug release within 5 minutes, directly overcoming the inherent poor aqueous solubility of domperidone (BCS Class II) [1]. This rapid dissolution, combined with the maleate salt's pharmacokinetic robustness in the presence of gastric acid suppressants [2], ensures a predictable and swift onset of action, making it a superior choice for acute management of nausea and vomiting where patient compliance with swallowing may be compromised.

Fixed-Dose Combinations with PPIs

The documented resistance of domperidone maleate to the negative pharmacokinetic interaction observed with omeprazole and the free base (where free base Cmax is reduced by 25.9%) positions the maleate salt as the mandatory form for any fixed-dose combination product intended for co-administration with PPIs [1]. This ensures consistent bioavailability of the prokinetic component in a dual-therapy regimen targeting gastroesophageal reflux disease (GERD) or functional dyspepsia, where PPIs are standard of care.

Analytical Reference Standards for Quality Control

Domperidone maleate reference standards, characterized by validated analytical data including purity, NMR, and MS, are essential for pharmaceutical research, ANDA and DMF submissions, and GMP-compliant quality control [1]. The availability of robust UPLC methods, which have demonstrated a 40% reduction in analysis time and a 58% decrease in solvent consumption compared to traditional HPLC, supports efficient and cost-effective impurity profiling and stability testing for this compound [2].

Application
Selection Property
Validation Focus
ODT formulation research
Dissolution‑rate enhancement for BCS II compounds
In vitro release profiling and bio‑relevant dissolution
PPI combination formulation research
Salt‑form PK robustness under acid suppression
Drug‑drug interaction study design; exposure maintenance evaluation
Pharmaceutical QC method development
Purity and impurity profiling
UPLC method transfer and batch consistency verification

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